molecular formula C16H13N3O2 B3873962 1-(4-Methoxycinnamoyl)-1H-benzotriazole CAS No. 5636-43-1

1-(4-Methoxycinnamoyl)-1H-benzotriazole

Cat. No.: B3873962
CAS No.: 5636-43-1
M. Wt: 279.29 g/mol
InChI Key: OSPKEQPSKBCWJN-DHZHZOJOSA-N
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Description

1-(4-Methoxycinnamoyl)-1H-benzotriazole is a synthetic organic compound that belongs to the class of cinnamoyl derivatives It is characterized by the presence of a benzotriazole ring attached to a cinnamoyl moiety with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxycinnamoyl)-1H-benzotriazole typically involves the reaction of 4-methoxycinnamic acid with benzotriazole. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene . The reaction proceeds through the formation of an ester linkage between the carboxylic acid group of 4-methoxycinnamic acid and the nitrogen atom of benzotriazole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxycinnamoyl)-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the benzotriazole ring.

Major Products Formed

    Oxidation: 1-(4-Hydroxycinnamoyl)-1H-benzotriazole.

    Reduction: 1-(4-Methoxycinnamoyl)-1H-benzotriazoline.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other cinnamoyl derivatives and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17-18-19/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPKEQPSKBCWJN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417003
Record name ST50775820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-43-1
Record name ST50775820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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